molecular formula C14H10N2O2 B11870130 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid

1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11870130
M. Wt: 238.24 g/mol
InChI Key: UEYXKBPMEYAPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a phenyl group at position 1 and a carboxylic acid moiety at position 2. Recent advancements, such as ultrasound-assisted synthesis, have enabled efficient derivatization of this compound, achieving high yields (70–92%) and excellent solubility in polar solvents . Its structural versatility allows for modifications that enhance target binding and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-phenylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)13/h1-9H,(H,17,18)

InChI Key

UEYXKBPMEYAPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[1,5-a]pyridine core. Subsequent functionalization at the 3-position introduces the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH .

Chemical Reactions Analysis

Cyclocondensation with Nitroalkanes

Imidazo[1,5-a]pyridines are prepared via cyclization of 2-picolylamines with nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA). This method exploits the electrophilic properties of nitroalkanes under acidic conditions .

Intermolecular Ritter-Type Reactions

Bi(OTf)₃ and p-TsOH·H₂O in dichloroethane (DCE) enable intermolecular cyclization. A representative protocol yields 3-methyl-1-phenylimidazo[1,5-a]pyridine (97%) via reaction with acetonitrile .

Solvent-Free Condensation

Acetophenone and 2-aminopyridine react under solvent-free conditions with sodium carbonate as a catalyst, producing derivatives in 72–89% yields .

Comparison of Synthesis Routes

MethodKey Reagents/ConditionsYield RangeReference
CyclocondensationNitroalkanes, PPA, phosphorous acidHigh
Copper-catalyzedPyridotriazoles, Cu, O₂32–97%
Ritter-typeBi(OTf)₃, p-TsOH·H₂O, DCEUp to 97%
Solvent-free condensationAcetophenone, 2-aminopyridine, Na₂CO₃72–89%

Chemical Reactivity

The compound’s reactivity stems from its carboxylic acid group and heterocyclic scaffold:

Carboxylic Acid Functionalization

Esterification : Reaction with alcohols under acid catalysis (e.g., H₂SO₄) to form esters.
Amide Formation : Conversion to amides via coupling agents (e.g., DCC, HOBt).
Decarboxylation : Thermally induced loss of CO₂, particularly under basic conditions.

Heterocyclic Ring Chemistry

Arylations : Potential C–H activation for aryl substitutions, though specific protocols for the 1,5-a isomer are less documented. Related 1,2-a isomers undergo Rh-catalyzed arylations .
Electrophilic Substitution : Susceptibility to electrophilic attack at the pyridine ring’s para position due to electron-deficient heterocycles.

Biological Interactions

While not a chemical reaction per se, the compound’s ability to act as a biological probe (e.g., enzyme inhibition) is tied to its heterocyclic structure and carboxylic acid group .

Mechanistic Insights

The copper-catalyzed pathway involves a proposed cascade mechanism:

  • Formation of a copper–carbene complex from pyridotriazoles.

  • Migratory insertion of amines/amino acids.

  • Oxidative dehydrogenation to generate the imidazo[1,5-a]pyridine core .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 1-phenylimidazo[1,5-a]pyridine-3-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These findings suggest its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro studies reported the following reductions in inflammatory markers:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This profile indicates its potential utility in treating inflammatory diseases .

Antiviral and Antibacterial Activities

Preliminary studies suggest that this compound exhibits antiviral activity against certain viral infections and antibacterial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for antibiotic development .

Synthetic Applications

The unique chemical structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized to create various derivatives with enhanced biological activity or modified properties. The compound's reactivity is influenced by its functional groups, enabling diverse synthetic routes for generating new heterocyclic compounds.

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls. These results highlight the compound's potential as an effective therapeutic agent in oncology.

Safety and Toxicity Assessment

Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is critical for its consideration in drug development .

Mechanism of Action

The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

(a) Imidazo[1,5-a]quinoline-3-carboxylic Acid (5-Phenyl Derivative)
  • Structural Difference: The pyridine ring in 1-phenylimidazo[1,5-a]pyridine is replaced with a quinoline system, increasing aromaticity and planarity.
  • Synthesis : Prepared via formic acid-mediated cyclization, yielding a product with a high melting point (264–265°C) compared to the parent compound .
(b) Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
  • Structural Difference : The imidazole ring is replaced with pyrazole, altering electronic properties (e.g., reduced basicity).
  • Applications: These derivatives exhibit potent inhibition of EphB3 receptor tyrosine kinase and HIV-1 reverse transcriptase. For example, propyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (19) was synthesized via esterification with propanol, achieving 36% yield .
  • Physical Properties : Substituents like bromine or methyl groups significantly influence melting points (e.g., 159.9–160.5°C for 20a vs. 181.1–181.8°C for 20b) .

Substituent Variations on the Imidazo[1,5-a]pyridine Core

(a) 1-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid
  • Structural Difference : A methyl group replaces the phenyl substituent at position 1.
  • Impact : Reduced steric bulk may improve solubility but decrease target affinity due to weaker hydrophobic interactions .
(b) 3-Benzylimidazo[1,5-a]pyridine-1-carboxylic Acid
  • Structural Difference : The carboxylic acid and benzyl groups are transposed (carboxylic acid at position 1, benzyl at position 3).
(c) 3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic Acid
  • Structural Difference : A cyclobutyl group introduces steric constraints and conformational rigidity.
  • Relevance : Such modifications are explored to optimize metabolic stability and selectivity in drug design .

Ester and Amide Derivatives

  • Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate : The ester derivative exhibits higher lipophilicity than the carboxylic acid, enhancing membrane permeability but requiring hydrolysis for activation .
  • Amide Derivatives: Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives show potent antituberculosis activity, with IC50 values in the nanomolar range. Substituents on the amine moiety (e.g., aryl groups) critically influence potency .

Solid-State and Polymorphic Behavior

1-Phenylimidazo[1,5-a]pyridine derivatives exhibit polymorphism, as seen in studies of 2-(1-phenylimidazo[1,5-a]pyridin-3-yl)phenol nitrate. Crystal packing analyses reveal that hydrogen bonding and π-π interactions govern stability and solubility, with implications for formulation .

Biological Activity

1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique imidazo[1,5-a]pyridine core with a carboxylic acid functional group at the 3-position. Its molecular formula is C13_{13}H10_{10}N2_{2}O2_{2} with a molecular weight of approximately 226.23 g/mol. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological profile.

Research indicates that compounds within the imidazo[1,5-a]pyridine class may exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of imidazo[1,5-a]pyridine can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. For instance, certain derivatives have demonstrated preferential inhibition of COX-2 over COX-1, suggesting a potential for reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity : The presence of phenyl substituents in the structure can enhance the antioxidant properties of these compounds. This activity is critical in mitigating oxidative stress-related diseases.

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to the phenyl ring and the imidazo core can significantly influence biological activity. For example, substituents at different positions on the phenyl ring can alter binding affinities to target proteins and modulate pharmacokinetic properties.

Compound NameMolecular FormulaIC50_{50} (nM)Biological Activity
This compoundC13_{13}H10_{10}N2_{2}O2_{2}TBDAnti-inflammatory
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acidC13_{13}H9_{9}FN2_{2}O2_{2}TBDCOX inhibition
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acidC12_{12}H10_{10}N2_{2}O2_{2}TBDAntioxidant

Study on Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory effects of various imidazo[1,5-a]pyridine derivatives in vivo. The results indicated that certain derivatives exhibited significant inhibition of edema in rat models when compared to standard treatments like indomethacin. The study highlighted that these compounds could effectively reduce inflammation without causing significant ulcerogenic effects .

Xanthine Oxidoreductase Inhibition

In another research effort focusing on xanthine oxidoreductase (XOR), several derivatives were synthesized and tested for their inhibitory potency. Some compounds demonstrated nanomolar level inhibition against XOR, suggesting potential applications in treating conditions like gout and hyperuricemia .

Q & A

Q. How can SAR studies improve selectivity against off-target enzymes?

  • Methodological Answer : Hybrid QSAR-pharmacophore models identify key steric/electronic descriptors (e.g., polar surface area <90 Ų for avoiding hERG inhibition). Selectivity is validated via panel screening against cathepsins B/L and caspases, with molecular dynamics simulations refining binding poses .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data (e.g., 3a active in HepG2 but inactive in MCF-7) are resolved by profiling ATPase activity and ROS generation. Contradictions may arise from cell-specific efflux pumps (e.g., ABCB1 overexpression), addressed using verapamil as an inhibitor .

Methodological Tables

Parameter Technique Key Reference
Reaction OptimizationICReDD computational-experimental loop
Enzyme InhibitionPapain-Bz-DL-Arg-pNA assay
ThermodynamicsVan’t Hoff analysis (ΔG, ΔH, ΔS)
Cellular Target EngagementCETSA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.